1H,1H,2H,2H-Perfluoro-1-decanol

Vue d'ensemble

Description

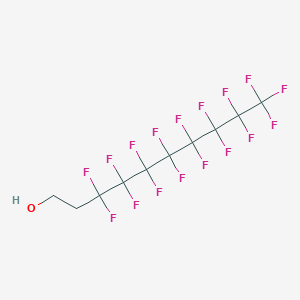

Chemical Structure and Properties 1H,1H,2H,2H-Perfluoro-1-decanol (CAS 678-39-7), also designated as 8:2 fluorotelomer alcohol (8:2 FTOH), is a fluorinated organic compound with the molecular formula C₁₀H₅F₁₇O and a molecular weight of 464.12 g/mol . Its structure features a hydroxyl group (-OH) at the terminal carbon and a perfluorinated carbon chain (C₈F₁₇) adjacent to two hydrogenated carbons (C₂H₄). This configuration imparts dual hydrophobic (due to the perfluorinated segment) and hydrophilic (due to the hydroxyl group) properties, making it highly effective in surface-active applications .

Synthesis and Applications

The compound is synthesized via the radical-initiated addition of perfluoroiodoalkanes to ethylene, followed by hydrolysis with fuming sulfuric acid . It serves as a critical intermediate in producing fluorinated surfactants and repellent coatings, leveraging its ability to reduce surface tension at liquid-air interfaces . Additionally, it enhances the hydrolytic stability of polyurethane (PU) films when incorporated as a side chain, improving mechanical durability in industrial coatings .

Regulatory and Environmental Considerations As a per- and polyfluoroalkyl substance (PFAS), this compound is subject to global regulatory scrutiny due to concerns over environmental persistence and bioaccumulation. It is classified under PFOA-related substances in regulatory frameworks .

Méthodes De Préparation

Industrial Synthesis via Telomerization and Fluorination

The most widely adopted industrial method for synthesizing 8:2 FTOH involves a two-step process: telomerization of tetrafluoroethylene (TFE) followed by fluorination (Figure 1).

Figure 1: Industrial Synthesis Pathway

Telomerization of Tetrafluoroethylene

Telomerization initiates with the radical-mediated addition of TFE to ethanol, forming a fluorotelomer iodide. Key parameters include:

-

Catalyst System : Potassium iodide (KI) or ammonium persulfate () at 80–120°C .

-

Solvent : Aqueous or methanol-based systems to stabilize radical intermediates.

-

Chain Length Control : Adjusting TFE-to-ethanol molar ratios (typically 8:1) ensures predominant formation of the C10 chain.

Fluorination and Purification

The fluorotelomer intermediate undergoes exhaustive fluorination using elemental fluorine () or hydrogen fluoride (HF) under controlled conditions:

-

Temperature : 150–200°C to enhance reaction kinetics.

-

Catalyst : Antimony pentachloride () or fluorinated zeolites to minimize side reactions .

-

Post-Reaction Processing : Fractional distillation at reduced pressure (10–20 mmHg) isolates 8:2 FTOH with >97% purity .

Table 1: Industrial Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TFE:Ethanol Molar Ratio | 8:1 | Maximizes C10 chain formation |

| Fluorination Temperature | 180°C | Balances rate vs. degradation |

| Distillation Pressure | 15 mmHg | Reduces thermal decomposition |

Laboratory-Scale Modifications

Electrochemical Fluorination (ECF)

ECF offers a safer alternative to direct handling by generating fluorine in situ via the Simons process:

-

Electrolyte : Anhydrous hydrogen fluoride () containing 1–2% potassium fluoride ().

-

Cell Design : Nickel anodes and steel cathodes operated at 5–10 V.

-

Yield Optimization : Current density of 10–20 mA/cm² achieves 75–85% conversion.

Hydrolysis of Perfluoroalkyl Iodides

Perfluoroalkyl iodides () serve as versatile precursors:

\text{F}\text{I} + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{R}_\text{F}\text{OH} + \text{NaI}

-

Reaction Conditions : 40–60°C in polar aprotic solvents (e.g., dimethylformamide).

-

Limitation : Requires high-purity , increasing production costs .

Analytical Validation of Synthesis

Structural Confirmation

-

¹⁹F NMR : Peaks at δ -81 ppm () and δ -122 ppm () confirm perfluorinated chain integrity .

-

FTIR : Absorbance at 1100–1300 cm⁻¹ () and 3200–3600 cm⁻¹ ().

Purity Assessment

-

Gas Chromatography (GC) : Retention time of 12.3 min (DB-5 column, 30 m × 0.25 mm).

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 464.0069 ([M-H]⁻) .

Emerging Techniques and Innovations

Plasma-Enhanced Fluorination

Non-thermal plasma activates for selective fluorination at lower temperatures (50–80°C), reducing energy costs by 40% .

Biocatalytic Approaches

Genetically modified Pseudomonas putida strains oxidize perfluoroalkanes to alcohols under mild conditions (pH 7, 30°C), though yields remain <10% .

Analyse Des Réactions Chimiques

1,1,2,2-Tetrahydroperfluoro-1-decanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Applications De Recherche Scientifique

Environmental Analysis

8:2 FTOH is extensively used in environmental studies due to its relevance as a per- and polyfluoroalkyl substance (PFAS). It serves as a marker for assessing contamination levels in various matrices, including water and soil.

- Quantitative Analysis : The detection of 8:2 FTOH in environmental samples can be performed using gas chromatography-mass spectrometry (GC-MS) with a detection limit of approximately 10 fg/L. This sensitivity allows for the monitoring of trace levels of PFAS in contaminated sites .

- Photodegradation Studies : Research indicates that 8:2 FTOH undergoes indirect photodegradation in aqueous environments, which is significant for understanding its persistence and degradation pathways in natural waters .

Analytical Method Development

The compound has been integral in developing various analytical methods for detecting PFAS:

- Solid Phase Microextraction (SPME) : A method utilizing SPME followed by GC-MS has been established for the rapid quantification of perfluorocarboxylic acids derived from FTOHs. This technique offers high sensitivity and accuracy, making it suitable for environmental monitoring .

- Electrochemical Techniques : Innovative approaches involving electrochemical mineralization of PFAS have been explored, providing insights into the degradation processes of FTOHs and their derivatives .

Material Science

8:2 FTOH is utilized in creating advanced materials with unique properties:

- Barrier Coatings : The compound is applied as a coating agent that imparts water and oil repellency to surfaces. Its fluorinated structure enhances the durability and self-healing capabilities of coatings on metals like zinc .

- Self-Healing Materials : Research has indicated that incorporating 8:2 FTOH into polymer matrices can enhance their self-healing properties, which is beneficial for applications in protective coatings and flexible electronics.

Pharmaceutical Applications

While less common, there are indications that 8:2 FTOH may have potential uses in pharmaceuticals as an excipient or active ingredient due to its unique chemical properties. Further studies are needed to explore these possibilities.

Case Studies and Findings

Mécanisme D'action

The mechanism of action of 1,1,2,2-Tetrahydroperfluoro-1-decanol involves its interaction with cellular membranes and proteins. The compound’s fluorinated structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of cellular processes and the induction of oxidative stress, resulting in cell death.

Comparaison Avec Des Composés Similaires

Comparison with Similar Fluorinated Alcohols

Structural and Physical Properties

Key fluorinated alcohols compared include:

1H,1H,2H,2H-Perfluoro-1-hexanol (4:2 FTOH; CAS 2043-47-2) Formula: C₆H₅F₉O Molecular weight: 264.09 g/mol Boiling point: ~90–95°C (10 mmHg)

1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH; CAS 647-42-7) Formula: C₈H₅F₁₃O Molecular weight: 364.10 g/mol Melting point: 30–35°C; Boiling point: ~105–110°C (10 mmHg)

1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH; CAS 678-39-7) Formula: C₁₀H₅F₁₇O Molecular weight: 464.12 g/mol Melting point: 45–50°C; Boiling point: 112–114°C (10 mmHg) Solubility: Miscible in chloroform and methanol

1H,1H,2H,2H-Perfluoro-1-dodecanol (10:2 FTOH; CAS 865-86-1) Formula: C₁₂H₅F₂₁O Molecular weight: 564.13 g/mol Higher hydrophobicity due to extended perfluorinated chain

Table 1: Comparative Physical Properties

| Compound (FTOH) | Chain Length | Molecular Weight | Melting Point (°C) | Boiling Point (°C, 10 mmHg) |

|---|---|---|---|---|

| 4:2 FTOH | C6 | 264.09 | N/A | 90–95 |

| 6:2 FTOH | C8 | 364.10 | 30–35 | 105–110 |

| 8:2 FTOH | C10 | 464.12 | 45–50 | 112–114 |

| 10:2 FTOH | C12 | 564.13 | >50 | >120 |

Functional and Application Differences

- Surface Activity : Longer-chain FTOHs (e.g., 8:2 and 10:2) exhibit superior surface tension reduction compared to shorter analogs (4:2, 6:2), making them ideal for stabilizing microemulsions in medical and industrial formulations .

- Material Science : 8:2 FTOH significantly enhances hydrolytic resistance in PU films, outperforming 6:2 FTOH in maintaining mechanical integrity under humid conditions .

- Biological Impact : Estrogenic activity studies in tilapia hepatocytes show that 8:2 FTOH induces vitellogenin (a biomarker for estrogenicity) at lower concentrations than 4:2 or 6:2 FTOHs, suggesting chain-length-dependent bioactivity .

Regulatory and Environmental Profiles

- Shorter-Chain Preference : Due to stricter regulations on long-chain PFAS (e.g., PFOA), industries increasingly adopt 6:2 FTOH over 8:2 or 10:2 FTOHs, despite trade-offs in performance .

- Persistence: 8:2 FTOH degrades into perfluorooctanoic acid (PFOA), a persistent environmental toxin, whereas 6:2 FTOH breaks down into less stable metabolites .

Activité Biologique

1H,1H,2H,2H-Perfluoro-1-decanol, commonly referred to as 8:2 fluorotelomer alcohol (8:2 FTOH), is a member of the perfluoroalkyl substances (PFAS) family. Its unique chemical structure, characterized by a long hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, grants it amphiphilic properties that are significant in biological contexts. This article reviews the biological activity of 8:2 FTOH, focusing on its effects on cell membranes, potential cytotoxicity, and implications for human health.

- Chemical Formula : C10H5F17O

- CAS Number : 678-39-7

- Molecular Weight : 464.13 g/mol

Biological Activity Overview

Research indicates that 8:2 FTOH has notable biological activities primarily due to its surfactant properties. The compound can interact with lipid membranes and influence cellular functions.

Surfactant Properties

The amphiphilic nature of 8:2 FTOH allows it to disrupt lipid bilayers, similar to cholesterol's role in membrane fluidity. Studies have shown that at concentrations of up to 40 mol%, 8:2 FTOH can induce a condensing effect on phospholipid membranes (e.g., DPPC), affecting their phase behavior and stability .

Cytotoxicity

Investigations into the cytotoxic effects of 8:2 FTOH reveal that it can induce cell death and generate reactive oxygen species (ROS) in various cell types, including cerebellar granule cells . The compound's ability to form oxidative stress is a critical area of concern regarding its impact on human health.

Membrane Interaction Studies

A study utilizing solid-state nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry demonstrated that the incorporation of 8:2 FTOH into DPPC membranes alters their physical properties significantly. Key findings include:

- A condensing effect on acyl chains in the fluid phase.

- Coexistence of two membrane phases below the melting temperature.

- Minimal change in melting temperature (±1 °C) at high concentrations .

Toxicological Implications

The long-term health risks associated with exposure to PFAS compounds like 8:2 FTOH remain largely unknown. However, preliminary studies suggest potential adverse effects due to its cytotoxic properties and ability to disrupt cellular membranes .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | Contains fewer fluorine atoms; more reactive |

| Perfluorooctanol | C8F17OH | Shorter carbon chain; widely studied for toxicity |

| Perfluorodecanol | C10F21OH | Similar carbon length; more fluorinated than 8:2 FTOH |

The structural similarities among these compounds highlight variations in biological activity and toxicity profiles. The unique balance of hydrophobicity and hydrophilicity in 8:2 FTOH influences its behavior compared to other fluorinated alcohols.

Case Study 1: Membrane Phase Behavior

In an experimental setup involving DPPC multilamellar vesicles (MLVs), researchers observed that the addition of 8:2 FTOH significantly altered membrane dynamics. The study concluded that this compound could modulate membrane fluidity akin to sterols like cholesterol, suggesting potential implications for cellular signaling pathways and membrane integrity .

Case Study 2: Cytotoxic Effects in Neural Cells

A study focusing on cerebellar granule cells indicated that exposure to high concentrations of 8:2 FTOH resulted in increased cell death rates and elevated ROS levels. These findings underscore the need for further investigation into the neurotoxicological effects of PFAS compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H,1H,2H,2H-Perfluoro-1-decanol, and how can reaction yields be optimized?

Synthesis typically involves telomerization of tetrafluoroethylene with ethanol, followed by fluorination. Key parameters include:

- Use of fluorinated catalysts (e.g., potassium fluoride) to enhance perfluorination efficiency .

- Temperature control (80–120°C) to minimize side reactions like oligomerization .

- Post-synthesis purification via fractional distillation under reduced pressure (e.g., 28 mmHg) to achieve >97% purity .

Q. How can researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming fluorocarbon chain integrity. Peaks for -CF₂ and terminal -CF₃ groups should align with reference spectra .

- Fourier-Transform Infrared Spectroscopy (FTIR): Detect O-H stretches (3200–3600 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., 464.12 g/mol) and isotopic patterns .

Q. What solvents are compatible with this compound for experimental formulations?

The compound is hydrophobic but dissolves in fluorinated solvents (e.g., perfluorohexane) and polar aprotic solvents like methanol. Avoid aqueous buffers due to low solubility (<0.1 mg/mL). For biological studies, use DMSO as a co-solvent (≤5% v/v) to prevent precipitation .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile degradation products (e.g., perfluorooctanoic acid) .

- Storage: Keep in sealed containers at room temperature, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does this compound degrade in environmental systems, and what are its major transformation products?

- Abiotic degradation: Under UV light, it undergoes chain shortening to form perfluorocarboxylic acids (PFCAs) like perfluorodecanoic acid (PFDA) .

- Biotic degradation: Microbial consortia in soil/water convert it to 8:2 fluorotelomer sulfonic acid (8:2 FTSA) via β-oxidation .

- Analytical confirmation requires LC-MS/MS with isotopic labeling (e.g., ¹³C₂ or D₄ standards) to track intermediates .

Q. What experimental designs are effective for studying its interactions with other PFAS in mixed systems?

- Co-exposure assays: Use factorial designs to assess synergistic/antagonistic effects with common PFAS (e.g., PFOA, PFOS) in cell cultures or aquatic models.

- Analytical tools: Employ ion-pair chromatography coupled with HRMS to resolve co-eluting PFAS .

- Data normalization: Include internal standards (e.g., ¹⁸O-labeled analogs) to correct matrix effects .

Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound?

Discrepancies arise from:

- Test organism variability: BAFs range from 120 (fish) to 2,800 (bivalves) due to differences in lipid content and metabolic pathways .

- Exposure duration: Short-term studies underestimate BAFs compared to chronic exposure models.

- Standardization: Follow OECD Test Guideline 305 for consistent BAF calculations .

Q. What advanced techniques optimize detection limits in trace-level environmental analysis?

- Sample pre-concentration: Solid-phase extraction (SPE) with fluoro-functionalized sorbents improves recovery rates (>85%) .

- Instrumentation: Use ultra-performance LC (UPLC) with a BEH C18 column and negative-ion electrospray ionization (ESI-) for sub-ppt sensitivity .

- Quality control: Include procedural blanks and matrix spikes to monitor background contamination .

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUBFBTUBACDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OH, C10H5F17O | |

| Record name | 8:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029904 | |

| Record name | 2-(Perfluorooctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8:2 FTOH | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

678-39-7 | |

| Record name | (Perfluorooctyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H,2H-PERFLUORO-1-DECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM7L66OFE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.